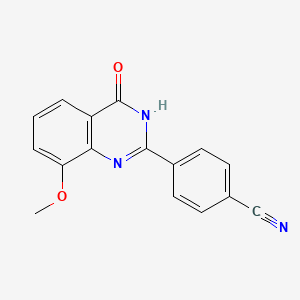










|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1)[NH:9][C:8]2=[O:21].B(Br)(Br)Br.[OH-].[Na+].Cl>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1)[NH:9][C:8]2=[O:21] |f:2.3|
|


|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)C#N)=O
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give a brown suspension, which
|
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 48 hours
|
|
Duration
|
48 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was directly distilled from the reaction vessel
|
|
Type
|
CUSTOM
|
|
Details
|
to leave a -brown solid, which
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear, yellow solution
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted into an excess of EtOAc
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to leave a cream solid
|
|
Type
|
CUSTOM
|
|
Details
|
The product (108 mg) was purified by column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)C#N)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.1 mmol | |
| AMOUNT: MASS | 26.4 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 13.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |